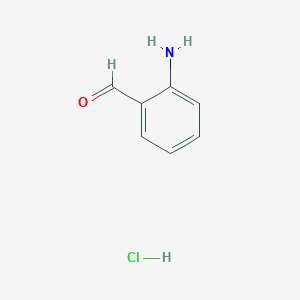

2-Aminobenzaldehyde hydrochloride

Description

The utility of 2-aminobenzaldehyde (B1207257) hydrochloride in organic synthesis is primarily linked to the reactivity of its parent compound, 2-aminobenzaldehyde. This compound is a yellow solid with the chemical formula C₆H₄(NH₂)CHO and is soluble in water. wikipedia.org It is typically prepared through the reduction of 2-nitrobenzaldehyde (B1664092) using reagents like iron or iron(II) sulfate (B86663). wikipedia.orgorgsyn.org

| Property | Value |

| Chemical Formula | C₇H₇NO |

| Molar Mass | 121.14 g·mol⁻¹ |

| Appearance | Yellow solid |

| Melting Point | 32–34 °C (90–93 °F; 305–307 K) |

| IUPAC Name | 2-aminobenzaldehyde |

| Data for the free base, 2-aminobenzaldehyde. wikipedia.orgnih.gov |

2-Aminobenzaldehyde hydrochloride is a cornerstone building block for the construction of various nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science. ontosight.aiarkat-usa.orgresearchgate.net Its ability to participate in cyclization reactions makes it an indispensable tool for organic chemists.

The primary application of 2-aminobenzaldehyde is in the synthesis of quinolines , a class of compounds with a broad spectrum of biological activities. nih.gov The most prominent method for this transformation is the Friedländer synthesis , which involves the condensation of a 2-aminobenzaldehyde with a ketone. orgsyn.orgwikipedia.org This reaction is highly efficient and can be catalyzed by various acids. wikipedia.org

Beyond quinolines, 2-aminobenzaldehyde is a precursor to several other important heterocyclic systems:

Quinazolines : These compounds can be synthesized through the reaction of 2-aminobenzaldehydes with amines, often catalyzed by iodine with oxygen as the oxidant. mdpi.com

Acridines and Acridones : These tricyclic structures are accessible from 2-aminobenzaldehyde. arkat-usa.orgresearchgate.net For instance, acridines can be generated through a copper-catalyzed N-arylation followed by an acid-mediated cyclization. researchgate.net

Indoles : This important heterocyclic motif can also be prepared using 2-aminobenzaldehyde as a starting material. arkat-usa.orgresearchgate.net

The versatility of this compound as a synthetic intermediate is summarized in the table below.

| Heterocyclic Product | General Synthetic Method | Key Reactants with 2-Aminobenzaldehyde |

| Quinolines | Friedländer Synthesis | Ketones, Aldehydes, Active Methylene (B1212753) Compounds |

| Quinazolines | [4+2] Annulation / C-H Amination | N-benzyl cyanamides, Benzylamines |

| Acridines | N-Arylation & Cyclization | Aryl amines |

| Indoles | Various Cyclization Strategies | Not specified in detail |

The historical importance of 2-aminobenzaldehyde is closely tied to the development of synthetic routes to quinoline (B57606) and its derivatives. In 1882, the German chemist Paul Friedländer reported the synthesis of quinolines from 2-aminobenzaldehydes, a reaction that now bears his name. wikipedia.org This method became a fundamental and widely used strategy in heterocyclic chemistry.

The development of the Friedländer synthesis occurred in an era of intense investigation into quinoline chemistry. Other related named reactions for quinoline synthesis that were discovered around the same time include:

Doebner-von Miller reaction (1881) : This reaction uses anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com

Skraup synthesis : A classic method that also starts from anilines. wikipedia.org

Combes quinoline synthesis (1888) : This involves the reaction of anilines with β-diketones. wikipedia.org

Historically, the synthesis of 2-aminobenzaldehyde itself presented significant challenges, often resulting in low yields due to its instability. arkat-usa.orgresearchgate.net Early methods involved multi-step processes starting from precursors like 2-nitroaniline (B44862) or 2-nitrotoluene. arkat-usa.org The difficulty in accessing this key intermediate highlighted the need for more efficient synthetic methods and underscored the practical advantage of isolating and using its more stable hydrochloride salt for subsequent reactions. The development of improved procedures for the preparation of 2-aminobenzaldehyde has further cemented its role as a vital and versatile precursor in modern organic synthesis. orgsyn.org

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminobenzaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-5H,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXLHPYCPKDAIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51723-15-0 | |

| Record name | 51723-15-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Aminobenzaldehyde Hydrochloride

Conventional Synthetic Routes

Traditional methods for preparing 2-aminobenzaldehyde (B1207257) hydrochloride have long relied on the chemical reduction of 2-nitrobenzaldehyde (B1664092). wikipedia.orgwiserpub.com These established protocols, while effective, often involve multi-step processes and the use of classical reducing agents.

The conversion of 2-nitrobenzaldehyde to 2-aminobenzaldehyde is a cornerstone of its synthesis. wiserpub.comontosight.ai This transformation targets the nitro group (-NO2) for reduction to an amino group (-NH2), a fundamental step in forming the desired product. researchgate.net The hydrochloride salt is subsequently formed by treatment with hydrochloric acid.

A prevalent and historically significant method involves the use of iron powder or iron(II) sulfate (B86663) as the reducing agent. wikipedia.orgresearchgate.net In a typical laboratory procedure, 2-nitrobenzaldehyde is treated with iron powder in the presence of a dilute acid, such as hydrochloric acid, in a solvent like ethanol (B145695). orgsyn.org The reaction mixture is heated to facilitate the reduction. orgsyn.org This process has been demonstrated to produce 2-aminobenzaldehyde in good yields. orgsyn.org

Another variation of this method employs iron(II) sulfate in an aqueous ammonia (B1221849) solution. researchgate.net The reaction proceeds by shaking the reactants until the iron(II) sulfate dissolves, followed by the addition of 2-nitrobenzaldehyde and concentrated ammonium (B1175870) hydroxide. researchgate.net This approach offers an alternative to the use of elemental iron and acid.

The iron/acetic acid system is also utilized for the in situ reduction of 2-nitrobenzaldehydes. nih.gov This method is particularly useful in domino reactions, such as the Friedländer synthesis of quinolines, where the freshly prepared 2-aminobenzaldehyde reacts further without isolation. nih.govpatsnap.com

Table 1: Comparison of Iron-Based Reduction Protocols

| Reducing System | Reactants | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Iron Powder/HCl | 2-Nitrobenzaldehyde, Iron powder, Dilute HCl, Ethanol | Reflux | High yield | orgsyn.org |

| Iron(II) Sulfate/Ammonia | 2-Nitrobenzaldehyde, Iron(II) sulfate, Ammonium hydroxide | Shaking at room temperature | Aqueous system | researchgate.net |

| Iron/Acetic Acid | 2-Nitrobenzaldehyde, Iron powder, Acetic acid | Heating (95–110 °C) | Suitable for in situ reactions | nih.gov |

Sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite, is another effective and inexpensive reducing agent for converting aromatic nitro compounds to their corresponding anilines. organic-chemistry.org It is considered a safe alternative to other reducing agents. organic-chemistry.org The reduction of 2-nitrobenzaldehyde using sodium dithionite is typically carried out in an aqueous or mixed aqueous-organic solvent system. asianpubs.orgrug.nl For the reaction to proceed efficiently, the conditions are often kept basic. asianpubs.org

While sodium dithionite is readily soluble in water, its application with organic substrates like 2-nitrobenzaldehyde can necessitate the use of a co-solvent such as dioxane or dimethylformamide (DMF) to ensure homogeneity. asianpubs.orgrug.nl The reaction can be performed at elevated temperatures to achieve complete reduction. rug.nl It has been noted that sodium dithionite can also be used in one-pot syntheses where the nitro group is reduced and the resulting amine undergoes a subsequent reaction. nih.gov

Beyond the direct reduction of 2-nitrobenzaldehyde, alternative pathways exist. One such method involves the oxidation of 2-aminobenzyl alcohol. prepchem.com Activated manganese dioxide in a solvent like chloroform (B151607) can be used to carry out this oxidation over an extended period. prepchem.com Another approach involves the oxidation of ortho-aminobenzyl alcohol with potassium persulfate, catalyzed by Ag(I) in an acetone-water medium.

Reduction of 2-Nitrobenzaldehyde Precursors

Advanced and Green Chemistry Synthesis

In a move towards more sustainable and efficient chemical manufacturing, recent research has focused on developing advanced synthetic methods for 2-aminobenzaldehyde. These approaches aim to reduce the number of reaction steps, minimize waste, and utilize more environmentally benign reagents.

A significant advancement is the development of one-step synthetic routes to 2-aminobenzaldehyde. One patented method describes a process starting from o-nitrotoluene. google.com In this procedure, o-nitrotoluene is reacted with sodium polysulfide in an alcohol solvent at a temperature range of 65-85°C. google.com This catalyst-free, one-step reaction reportedly achieves a high yield of up to 96.86%. google.com The use of steam distillation for post-reaction work-up further enhances the green credentials of this method by reducing the reliance on organic solvents. google.com

Another one-pot procedure involves the in situ reduction of 2-nitrobenzaldehydes with sodium dithionite in the presence of an aldehyde, leading to the formation of quinazolinones. organic-chemistry.org While the final product is not 2-aminobenzaldehyde itself, this demonstrates the utility of one-pot reductions in complex syntheses.

Table 2: One-Step Synthesis of 2-Aminobenzaldehyde

| Starting Material | Reagents | Solvent | Temperature | Yield | Key Features | Reference |

|---|---|---|---|---|---|---|

| o-Nitrotoluene | Sodium polysulfide | Alcohol (e.g., isopropanol (B130326), ethanol) | 65-85°C | Up to 97.90% | Catalyst-free, High yield, Green work-up | google.com |

One-Step Synthesis Methods

Sodium Polysulfide Mediated Synthesis from o-Nitrotoluene

A highly efficient and environmentally friendly one-step method for synthesizing 2-aminobenzaldehyde involves the reaction of o-nitrotoluene with sodium polysulfide in an alcohol solvent. acs.org This approach is notable for proceeding without a catalyst, reducing synthesis steps, and achieving high yields. acs.orggoogle.com The reaction is typically conducted by stirring the reactants at a temperature between 65-85°C for 1 to 5 hours. google.com

The process uses o-nitrotoluene as the starting material and a solution of sodium polysulfide (Na₂Sₓ) in an alcohol such as ethanol or isopropanol. acs.orggoogle.com The reaction simultaneously reduces the nitro group and oxidizes the methyl group of o-nitrotoluene to yield 2-aminobenzaldehyde. acs.org Post-reaction processing, such as steam distillation, can be employed to isolate the product, which minimizes the use of organic solvents for extraction and simplifies purification. acs.orggoogle.com Research has shown that varying the composition of the sodium polysulfide and the solvent can optimize the product yield and purity. acs.org For instance, a mass yield of up to 97.90% with a purity of 99.72% has been achieved using sodium polysulfide with an average sulfur content of 3.5 (x=3.5) in isopropanol at 75°C. acs.org

| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Purity | Mass Yield |

|---|---|---|---|---|---|---|

| o-Nitrotoluene | Na₂S₂ | Isopropanol | 75°C | 2h | 99.12% | 96.25% |

| o-Nitrotoluene | Na₂S₃.₅ | Isopropanol | 75°C | 2h | 99.72% | 97.90% |

| o-Nitrotoluene | Na₂S₃.₅ | Ethanol | 75°C | 2h | 98.45% | 96.58% |

The resulting 2-aminobenzaldehyde can be converted to 2-aminobenzaldehyde hydrochloride by treatment with hydrochloric acid.

Environmentally Benign Synthetic Strategies

Green chemistry principles emphasize the development of synthetic routes that are efficient, reduce waste, and minimize environmental impact. For 2-aminobenzaldehyde, this includes the exploration of solvent-free conditions and the use of catalysts to enhance reaction efficiency under mild conditions.

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, often leading to reduced waste, lower costs, and simplified procedures. While mechanochemical and solvent-free syntheses are established for various organic transformations, including those involving aldehyde derivatives google.comnih.gov, specific methodologies for the direct, one-pot preparation of 2-aminobenzaldehyde under these conditions are not extensively documented in the reviewed scientific literature. The primary synthesis routes remain predominantly solvent-based.

To improve the efficiency and environmental profile of 2-aminobenzaldehyde synthesis, catalyst-assisted strategies have been developed. One such approach involves using a functionalized ionic liquid as a catalyst in the sodium polysulfide-mediated conversion of o-nitrotoluene. nih.gov Ionic liquids are considered green catalysts due to their low vapor pressure and potential for recyclability. In this synthesis, the presence of the ionic liquid catalyst demonstrates a remarkable catalytic effect, allowing the reaction to proceed under mild conditions (e.g., 50°C) while achieving high yields. nih.gov This method provides a greener alternative to traditional syntheses that may require harsher conditions or produce more waste. nih.gov

| Starting Material | Reagents | Catalyst | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|---|

| o-Nitrotoluene | Sodium Polysulfide | Functionalized Ionic Liquid | Methanol | 50°C | 2h | 87.1% |

The 2-aminobenzaldehyde produced via this catalytic method can be isolated and subsequently treated with hydrochloric acid to form the hydrochloride salt.

Continuous Flow Chemistry Applications in Preparation

Continuous flow chemistry represents a modern paradigm in chemical manufacturing, offering significant advantages over traditional batch processing. beilstein-journals.orgresearchgate.net These benefits include superior heat and mass transfer, precise control over reaction parameters, enhanced safety when handling reactive intermediates, and improved scalability. nih.govresearchgate.netacs.org The technology allows for the integration of multiple reaction and purification steps into a single, automated process. beilstein-journals.org

While flow chemistry has been successfully applied to a wide array of organic syntheses, including the preparation of various aldehydes and the safe generation of unstable intermediates like aryldiazonium salts acs.org, its specific application for the complete, end-to-end synthesis of 2-aminobenzaldehyde from common starting materials is not yet a widely established method in the reviewed literature. The development of a dedicated continuous flow process for this compound remains an area for future research, promising potential improvements in efficiency and safety.

Reactivity and Reaction Mechanisms of 2 Aminobenzaldehyde Hydrochloride

Fundamental Reaction Pathways

2-Aminobenzaldehyde (B1207257) hydrochloride, a derivative of 2-aminobenzaldehyde, is a versatile organic compound characterized by the presence of both an amino group and an aldehyde group on a benzene (B151609) ring. This unique structure allows it to participate in a variety of chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Oxidation Reactions of the Aldehyde Group

The aldehyde group in 2-aminobenzaldehyde is susceptible to oxidation, a common reaction for aldehydes. This transformation typically results in the formation of the corresponding carboxylic acid. chemguide.co.uk The reaction can be carried out using various oxidizing agents. Under acidic conditions, the aldehyde is directly oxidized to a carboxylic acid. However, if the reaction is performed under alkaline conditions, a salt of the carboxylic acid is formed initially, which can then be acidified to yield the carboxylic acid. chemguide.co.uk

Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide. For instance, when treated with an oxidizing agent like potassium permanganate, 2-aminobenzaldehyde is converted to 2-aminobenzoic acid.

Table 1: Oxidation of 2-Aminobenzaldehyde

| Starting Material | Oxidizing Agent | Product |

| 2-Aminobenzaldehyde | Potassium Permanganate | 2-Aminobenzoic Acid |

| 2-Aminobenzaldehyde | Chromium Trioxide | 2-Aminobenzoic Acid |

Reduction Reactions of the Aldehyde Group

The aldehyde group of 2-aminobenzaldehyde can be readily reduced to a primary alcohol. This reduction can be achieved using various reducing agents, with sodium borohydride (B1222165) and lithium aluminum hydride being commonly employed. britannica.com Hydrogen gas in the presence of a metal catalyst such as nickel, palladium, or platinum is also an effective reducing system. britannica.com

For example, the reaction of 2-aminobenzaldehyde with sodium borohydride results in the formation of 2-aminobenzyl alcohol. A more vigorous reduction, known as the Wolff-Kishner or Clemmensen reduction, can remove the oxygen atom entirely, converting the aldehyde group into a methyl group. britannica.com

Table 2: Reduction of 2-Aminobenzaldehyde

| Starting Material | Reducing Agent | Product |

| 2-Aminobenzaldehyde | Sodium Borohydride | 2-Aminobenzyl Alcohol |

| 2-Aminobenzaldehyde | Lithium Aluminum Hydride | 2-Aminobenzyl Alcohol |

| 2-Aminobenzaldehyde | Hydrazine (B178648) Hydrate/Base (Wolff-Kishner) | 2-Methylaniline |

| 2-Aminobenzaldehyde | Zinc-Mercury Amalgam/HCl (Clemmensen) | 2-Methylaniline |

Nucleophilic Substitution Reactions

The amino group in 2-aminobenzaldehyde allows it to act as a nucleophile, participating in nucleophilic substitution reactions. libretexts.org These reactions are fundamental in amine synthesis, where an alkyl halide reacts with a nucleophile to replace the halide. libretexts.org While ammonia (B1221849) can be used as the nucleophile, it can lead to a mixture of primary, secondary, and tertiary amines. libretexts.org

A more controlled method for amine synthesis is the Gabriel synthesis, which utilizes a phthalimide (B116566) ion as the nucleophile. libretexts.org In the context of 2-aminobenzaldehyde, the amino group can react with electrophiles. For instance, it can react with alkyl halides, although this can lead to over-alkylation. The compound also reacts with primary amines to form Schiff bases (imines), which are important intermediates in the synthesis of various heterocyclic compounds and metal complexes. This condensation reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, forming a carbinolamine intermediate that then dehydrates to the imine.

Condensation and Cyclization Reactions

2-Aminobenzaldehyde is a key precursor in various condensation and cyclization reactions, largely due to the proximate amino and aldehyde groups that can react with other molecules to form heterocyclic ring systems. The compound is known to undergo self-condensation, especially under acidic conditions, to form trimers and tetramers. wikipedia.org

Friedländer Quinoline (B57606) Synthesis

The Friedländer synthesis is a widely used method for the preparation of quinolines, which are important heterocyclic compounds with various applications. nih.govchemicalbook.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an aldehyde. researchgate.net 2-Aminobenzaldehyde is a classic substrate for this synthesis. wikipedia.orgnih.gov The reaction can be catalyzed by either acids or bases, or simply by heating the reactants. researchgate.net

For example, the reaction of 2-aminobenzaldehyde with a ketone containing an α-methylene group in the presence of a base or acid leads to the formation of a substituted quinoline. nih.govresearchgate.net

Mechanistic Investigations under Acidic and Basic Conditions

The mechanism of the Friedländer synthesis has been the subject of detailed investigation. Under both acidic and basic conditions, the initial step is generally considered to be a slow intermolecular aldol (B89426) condensation between the enolate of the ketone (under basic conditions) or the enol of the ketone (under acidic conditions) and the aldehyde group of the 2-aminobenzaldehyde. researchgate.net

This aldol addition produces an intermediate aldol adduct. researchgate.net This adduct then undergoes a very rapid intramolecular cyclization, where the amino group attacks the carbonyl of the original ketone moiety. researchgate.net The subsequent dehydration of the resulting cyclic intermediate leads to the formation of the aromatic quinoline ring. researchgate.net

Alternative pathways, such as the initial formation of a Schiff base between the 2-aminobenzaldehyde and the ketone, have been considered. However, studies have shown that Schiff bases generated under special conditions exhibit different reactivity patterns than those observed in typical Friedländer condensations. researchgate.net It has also been demonstrated that the potential enone intermediate, formed by dehydration of the initial aldol adduct, can be converted to the quinoline under both acidic and basic conditions, but it is not typically detected as an intermediate in the base-catalyzed reaction. researchgate.net

Quinazoline (B50416) Ring Formation Reactions

2-Aminobenzaldehyde is a key starting material for the synthesis of quinazolines. One common method involves the reaction of 2-aminobenzaldehydes with aldehydes and ammonium (B1175870) chloride, which initially forms dihydroquinazolines that are subsequently aromatized to yield the quinazoline framework. nih.gov Another approach utilizes the reaction of 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines, catalyzed by molecular iodine, to produce quinazolines in good yields. nih.gov

Copper-catalyzed one-pot tandem reactions have also been developed. For instance, the reaction of (2-aminophenyl)methanols (which can be oxidized in situ to 2-aminobenzaldehydes) with aldehydes and ammonium chloride in the presence of a copper catalyst and an oxidant like TEMPO affords 2-functionalized quinazolines. nih.govorganic-chemistry.org Ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines also provides an efficient route to quinazoline products. marquette.edu

| Catalyst/Reagent | Reactants | Product | Reference |

| NH4Cl | 2-Aminobenzaldehydes, Aldehydes | Dihydroquinazolines (then Quinazolines) | nih.gov |

| I2 | 2-Aminobenzaldehydes, Benzylamines | Quinazolines | nih.gov |

| CuCl/TEMPO | (2-Aminophenyl)methanols, Aldehydes, NH4Cl | 2-Functionalized Quinazolines | nih.gov |

| [Ru]/L1 | 2-Aminophenyl ketones, Amines | Quinazolines | marquette.edu |

Benzothiazole (B30560) and Related Heterocycle Formations

While 2-aminobenzaldehyde itself is not the primary precursor for benzothiazoles, the analogous compound, 2-aminothiophenol (B119425), is widely used. The synthesis of 2-substituted benzothiazoles is typically achieved through the condensation of 2-aminothiophenol with aldehydes. mdpi.comorganic-chemistry.org This reaction often proceeds via an imine intermediate to form a benzothiazoline, which is then oxidized to the aromatic benzothiazole. clockss.org Various catalytic systems, including scandium triflate, have been shown to promote both the ring closure and the subsequent oxidation step. clockss.org

Azolo[4,5-b]quinoline Synthesis through Condensation

3-Nitro-1,2-dihydroquinoline and 3-Nitroquinoline Synthesis

The reaction of 2-aminobenzaldehyde with β-nitrostyrenes in the presence of a base like DABCO leads to the formation of 2-aryl-3-nitro-1,2-dihydroquinolines. nih.gov This reaction is also applicable to other alkyl nitro olefins. nih.gov Subsequent treatment of these 3-nitro-1,2-dihydroquinolines with an oxidizing agent such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or silica (B1680970) gel results in the corresponding 3-nitro-2-substituted-quinolines. nih.gov

| Reactants | Catalyst/Reagent | Product | Reference |

| 2-Aminobenzaldehyde, β-Nitrostyrenes | DABCO | 2-Aryl-3-nitro-1,2-dihydroquinolines | nih.gov |

| 3-Nitro-1,2-dihydroquinolines | DDQ or Silica Gel | 3-Nitro-2-substituted-quinolines | nih.gov |

Multicomponent Reaction (MCR) Chemistry

2-Aminobenzaldehyde is a valuable component in multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. mdpi.com This approach offers high atom and step economy. mdpi.com

An example of an MCR involving a derivative of 2-aminobenzaldehyde is the synthesis of 1H-imidazo[1,2-b]pyrazole derivatives through the condensation of a 5-amino-1H-pyrazole, an aldehyde, and an isonitrile. researchgate.net While not directly using 2-aminobenzaldehyde hydrochloride, this illustrates the potential of aldehyde-amine functionalities in MCRs. The development of MCRs for the synthesis of complex molecules like active pharmaceutical ingredients is an area of significant research interest. nih.gov For instance, the Ugi and Passerini reactions are well-known isocyanide-based MCRs that have been used to create diverse molecular structures, including benzofuran (B130515) derivatives from salicylaldehydes. thieme-connect.de

Design and Application in Diverse Heterocyclic Scaffold Construction

This compound is a key intermediate in the construction of a wide array of heterocyclic scaffolds, most notably quinolines, but also extending to quinazolines, acridines, and more complex fused systems. researchgate.netarkat-usa.org Its utility stems from the ortho-disposed amino and aldehyde groups, which are primed for intramolecular cyclization reactions with suitable reaction partners.

The most prominent application of 2-aminobenzaldehyde is in the Friedländer annulation , a classic and widely utilized method for the synthesis of quinoline derivatives. wikipedia.orgorganicreactions.orgresearchgate.net This reaction involves the condensation of 2-aminobenzaldehyde or its derivatives with a compound containing a reactive α-methylene group, such as a ketone or an aldehyde, in the presence of an acid or base catalyst. wikipedia.orgorganicreactions.org The use of this compound can be advantageous in acid-catalyzed versions of this reaction, as the hydrochloride salt itself can contribute to the acidic environment required for the reaction to proceed.

The general mechanism of the Friedländer synthesis is understood to initiate with an aldol condensation between the enolate of the ketone and the aldehyde group of 2-aminobenzaldehyde. This is followed by a rapid intramolecular cyclization via nucleophilic attack of the amino group on the newly formed carbonyl or a related enone system, and subsequent dehydration to yield the aromatic quinoline ring. researchgate.net

A representative example is the reaction of 2-aminobenzaldehyde with ethyl acetoacetate (B1235776) in acetic acid, which proceeds to form quinolines in nearly quantitative yields. nih.gov This highlights the efficiency of this transformation in a suitable solvent. The versatility of the Friedländer synthesis allows for the introduction of a variety of functional groups at different positions of the quinoline moiety, enabling the creation of a diverse library of structurally interesting compounds. nih.gov

Beyond quinolines, 2-aminobenzaldehyde is a precursor for other significant heterocyclic systems. For instance, it can be used to synthesize:

Quinazolines: Through reactions with appropriate nitrogen-containing reagents. arkat-usa.org

Acridines: By condensation with specific cyclic ketones. arkat-usa.org

Indoles: Although less common, certain reaction pathways can lead to indole (B1671886) formation. arkat-usa.org

Complex fused heterocycles: In acid-catalyzed reactions with specific cyclic ketones, such as 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1-ones, 2-aminobenzaldehyde can lead to the formation of unexpected and novel quinoxaline-based heterocycles like 8H-indolo[3,2-a]phenazine and quinolino[2,3-c]cyclopentadienone[2,3-b]quinoxalines. nih.gov

The following table provides examples of heterocyclic scaffolds synthesized from 2-aminobenzaldehyde and its derivatives:

| Heterocyclic Scaffold | Reactant(s) with 2-Aminobenzaldehyde | Catalyst/Conditions | Reference |

| Quinolines | Ketones with α-methylene group | Acid or Base | wikipedia.orgorganicreactions.org |

| Ethyl 2-methylquinoline-3-carboxylate | Ethyl acetoacetate | Acetic Acid | nih.gov |

| Quinoxaline-based heterocycles | 2,3-dihydro-1H-cyclopenta[b]quinoxaline-1-ones | Acid | nih.gov |

| Quinazolines | Nitrogen-containing reagents | - | arkat-usa.org |

| Acridines | Cyclic ketones | - | arkat-usa.org |

Mechanistic Studies of Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. frontiersin.org 2-Aminobenzaldehyde, with its dual functionality, is a prime candidate for participation in such reactions, leading to the rapid construction of complex molecular architectures. While specific mechanistic studies on multicomponent reactions involving this compound are not extensively detailed in the available literature, the general principles of its reactivity allow for postulation of its role in these complex transformations.

The amino and aldehyde groups of 2-aminobenzaldehyde can react sequentially or in a concerted fashion with other components in the reaction mixture. In many MCRs, the initial step involves the formation of a highly reactive intermediate from two of the components, which then undergoes further reaction with the third component. In the context of 2-aminobenzaldehyde, this could involve the initial formation of a Schiff base between the amino group and an aldehyde or ketone, or an aldol-type addition to the aldehyde group.

For example, in a hypothetical three-component reaction involving 2-aminobenzaldehyde, a primary amine, and a compound with an activated methylene (B1212753) group, the reaction could proceed through several possible mechanistic pathways. One possibility is the initial formation of a Schiff base between 2-aminobenzaldehyde and the primary amine. This intermediate could then undergo a Knoevenagel-type condensation with the active methylene compound, followed by an intramolecular cyclization and subsequent rearrangements to yield a complex heterocyclic product.

The hydrochloride salt of 2-aminobenzaldehyde could play a crucial role in these MCRs by acting as an in-situ acid catalyst. The acidic proton can activate carbonyl groups towards nucleophilic attack, facilitate the formation of enamines or enols from ketone components, and promote dehydration steps, thereby driving the reaction towards the final product.

While detailed mechanistic investigations specifically on this compound in MCRs are an area for further research, the fundamental reactivity of the 2-aminobenzaldehyde moiety provides a strong basis for its application in the design of novel multicomponent strategies for the synthesis of diverse and complex heterocyclic libraries.

The following table outlines the key reactive sites of 2-aminobenzaldehyde and their potential roles in multicomponent reactions:

| Functional Group | Reactive Nature | Potential Role in MCRs |

| Amino Group (-NH2) | Nucleophilic | Formation of Schiff bases with aldehydes/ketones; Michael addition to activated alkenes; Cyclization onto electrophilic centers. |

| Aldehyde Group (-CHO) | Electrophilic | Aldol condensation with enolates/enols; Knoevenagel condensation with active methylene compounds; Wittig-type reactions. |

Catalysis in 2 Aminobenzaldehyde Hydrochloride Chemistry

Transition Metal-Catalyzed Transformations

Transition metals, with their diverse electronic properties and ability to coordinate with organic molecules, play a pivotal role in activating and functionalizing 2-aminobenzaldehyde (B1207257) and its derivatives. The following sections detail the specific applications of palladium, rhodium, copper(II), zinc, iron, and other metal catalysts in this area of chemistry.

Palladium-Catalyzed Reactions

Palladium catalysts are widely employed in organic synthesis for their ability to facilitate cross-coupling and cyclization reactions. In the context of 2-aminobenzaldehyde chemistry, palladium catalysis is instrumental in the synthesis of various heterocyclic compounds.

Palladium-catalyzed carbonylative cyclization of 2-bromobenzaldehyde (B122850) with primary amines provides a route to isoindolin-1-ones. scilit.com This reaction introduces a carbonyl group and forms a five-membered ring in a single step. Furthermore, palladium-catalyzed aminocyclization–Heck-type coupling cascades of o-alkynylaniline derivatives with methyl α-aminoacrylate lead to the formation of dehydrotryptophan derivatives. nih.gov While these examples start from derivatives of 2-aminobenzaldehyde, they highlight the power of palladium catalysis in constructing complex indole (B1671886) and isoindolinone scaffolds. The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency in these cyclization reactions, enabling the formation of five-, six-, and seven-membered rings from secondary amide or carbamate (B1207046) precursors. organic-chemistry.org

A notable application is the palladium-catalyzed carbonylative synthesis of N-acyl indoles from 2-alkynylanilines and aryl iodides, utilizing benzene-1,3,5-triyl triformate as a CO source. rsc.org This method offers a facile and high-yielding pathway to a variety of N-acyl indoles. Additionally, cascade reactions catalyzed by palladium are important for synthesizing glycosides fused to pyridinones through a tandem aminocarbonylative cyclization of 1-alkynyl-2-iodo-d-glucals with various amines. nih.gov

| Starting Material(s) | Catalyst/Reagents | Product | Reference |

| 2-Bromobenzaldehyde, Primary Amine | Palladium Catalyst, CO | Isoindolin-1-one | scilit.com |

| o-Alkynylaniline derivative, Methyl α-aminoacrylate | Palladium Catalyst | Dehydrotryptophan derivative | nih.gov |

| 2-Alkynylaniline, Aryl Iodide | Pd Catalyst, Benzene-1,3,5-triyl triformate | N-Acyl Indole | rsc.org |

| 1-Alkynyl-2-iodo-d-glucal, Amine | Palladium Catalyst, Mo(CO)6 | Glycoside fused to Pyridinone | nih.gov |

Rhodium-Catalyzed Reactions

Rhodium catalysts have proven to be highly effective in promoting a range of transformations involving 2-aminobenzaldehyde and its derivatives, particularly in the realm of C-H activation and hydroacylation reactions.

A significant application is the rhodium-catalyzed hydroacylation of alkynes with 2-aminobenzaldehyde derivatives. nih.govnih.govresearchgate.netmonash.edu This process, which involves the addition of the aldehyde C-H bond across the alkyne, is a highly atom-economical method for synthesizing enones. These enone products can subsequently be cyclized to afford dihydroquinolones, which are important heterocyclic motifs in medicinal chemistry. nih.gov The use of a chelating group on the 2-aminobenzaldehyde framework is crucial for the success of these reactions, as it stabilizes the acyl-rhodium intermediate and prevents decarbonylation. nih.gov

Furthermore, rhodium(III)-catalyzed C-H amidation of aldehydes with dioxazolones offers a direct route to synthesize 2-aminobenzaldehydes. rsc.org This method utilizes the aldehyde itself as a directing group, minimizing waste and pre-functionalization steps.

| 2-Aminobenzaldehyde Derivative | Alkyne | Catalyst System | Product Yield |

| N-Methyl-N-(phenylmethyl)-2-aminobenzaldehyde | Phenylacetylene | [Rh(nbd)2]BF4, dcpm, MeCN | High |

| N,N-Dimethyl-2-aminobenzaldehyde | 1-Hexyne | [Rh(nbd)2]BF4, dcpm, MeCN | High |

| 2-(1-Piperidinyl)benzaldehyde | Phenylacetylene | [Rh(nbd)2]BF4, dcpm, MeCN | High |

Copper(II)-Catalyzed Reactions

Copper(II) catalysts are attractive due to their low cost and toxicity, and they have been utilized in various condensation reactions involving 2-aminobenzaldehyde and related compounds.

Research has shown that copper(II) complexes of amino acids exhibit differential reactivity in condensation reactions with aldehydes. rsc.org For instance, the reaction of bis(DL-alaninato)copper(II) with formaldehyde (B43269) and ammonia (B1221849) can yield different products depending on the pH. This highlights the influence of the catalyst and reaction conditions on the outcome of condensations involving amino and carbonyl groups, which are both present in 2-aminobenzaldehyde.

While direct examples with 2-aminobenzaldehyde hydrochloride are not extensively detailed in the provided literature, the synthesis of quinolines from 2-aminobenzyl alcohols and ketones can be catalyzed by N-heterocyclic carbene copper complexes, with DMSO acting as an oxidant. researchgate.net This suggests the potential for copper-catalyzed oxidative cyclizations starting from 2-aminobenzaldehyde. The synthesis of meta-aminophenol derivatives through a Cu-catalyzed nih.govnih.gov-rearrangement—oxa-Michael addition cascade of N-alkoxy-2-methylanilines further demonstrates copper's utility in forming C-O bonds in aniline (B41778) derivatives. nih.gov

Zinc-Catalyzed Reactions

Zinc catalysts are known for their role in promoting multicomponent reactions, offering an efficient way to construct complex molecules in a single step.

Zinc-mediated carbonyl alkylative amination provides a method for the synthesis of α-branched amines from aldehydes, amines, and alkyl iodides. nih.gov This reaction can be performed on a gram scale and is applicable to a range of aldehydes, including those with acidic α-protons. The use of amine hydrochloride salts in these reactions is also noted. nih.gov This methodology could potentially be applied to this compound to generate more complex amine structures.

In the context of heterocyclic synthesis, zinc catalysts can be employed in multicomponent reactions to generate benzoazole-fused pyrimidines. nih.gov These reactions typically involve the condensation of a 2-amino-substituted heteroaromatic compound, an aldehyde, and a β-ketoester. The mechanism often involves the initial formation of an imine between the amino group and the aldehyde.

Iron-Catalyzed Processes

Iron, being an earth-abundant and non-toxic metal, is an increasingly popular choice for catalysis. In the chemistry of 2-aminobenzaldehyde, iron plays a key role in the synthesis of quinolines.

The Friedländer synthesis, a classic method for preparing quinolines, involves the reaction of a 2-aminobenzaldehyde with a compound containing an activated methylene (B1212753) group. nih.gov A significant advancement in this area is the in situ reduction of 2-nitrobenzaldehydes with iron in acetic acid (Fe/AcOH) in the presence of an active methylene compound to directly produce quinolines. nih.gov This domino nitro reduction-Friedländer heterocyclization circumvents the need for the often unstable 2-aminobenzaldehyde as a starting material. Iron(III) chloride (FeCl3) has also been used to catalyze a three-component coupling of aldehydes, amines, and styrenes to synthesize substituted quinolines. dntb.gov.ua

Furthermore, iron catalysts are effective in the one-pot synthesis of quinoxalines through a transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.gov This process involves the iron-catalyzed oxidation of the diol and reduction of the nitro group to generate the necessary 1,2-diamine and dicarbonyl intermediates in situ.

| 2-Nitrobenzaldehyde (B1664092) Derivative | Active Methylene Compound | Catalyst/Reagents | Product |

| 2-Nitrobenzaldehyde | Ethyl acetoacetate (B1235776) | Fe/AcOH | Ethyl 2-methylquinoline-3-carboxylate |

| 2-Nitrobenzaldehyde | Acetylacetone | Fe/AcOH | 3-Acetyl-2-methylquinoline |

| 5-Chloro-2-nitrobenzaldehyde | Malononitrile | Fe/AcOH | 6-Chloro-3-cyano-2-hydroxyquinoline |

Other Metal Catalysts (e.g., Gold, Silver, Ytterbium, Manganese)

A variety of other metal catalysts have also been explored for transformations involving substrates related to 2-aminobenzaldehyde.

Gold catalysts have been used in the nucleophilic ring-opening of 2-alkynylazetidines with alcohols to synthesize δ-amino-α,β-unsaturated ketones. nih.gov

Silver catalysts, particularly in nanoparticle form, have been shown to catalyze Diels-Alder cycloadditions of 2'-hydroxychalcones. nih.gov Additionally, a patent describes the silver-catalyzed synthesis of amides from aldehydes and amines. google.com

Ytterbium perfluorooctanoate has been mentioned as a catalyst in the synthesis of aminomethylene bisphosphonates through a multicomponent reaction. nih.gov

Manganese has been investigated for its role in C-H activation. rsc.orgnih.govnih.gov While many applications focus on C-H functionalization directed by other groups, manganese dioxide is a known oxidant for converting 2-aminobenzyl alcohol to 2-aminobenzaldehyde. prepchem.com Manganese complexes are also used in C-C and C-N bond formation reactions using alcohols through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, where an alcohol is temporarily oxidized to an aldehyde or ketone. beilstein-journals.org

Organocatalysis and Metal-Free Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful alternative to traditional metal-based catalysis, often providing unique reactivity and selectivity while avoiding issues of metal toxicity and contamination. In the context of 2-aminobenzaldehyde chemistry, organocatalysts like N-heterocyclic carbenes and phosphines have proven particularly effective.

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have emerged as highly versatile organocatalysts. nih.govnih.gov In reactions involving 2-aminobenzaldehyde precursors, NHCs, often in combination with a transition metal like copper, facilitate the synthesis of quinolines through an indirect Friedländer reaction. rsc.orgrsc.orgresearchgate.netscispace.comresearchgate.net This approach typically utilizes 2-aminobenzyl alcohol, which is oxidized in situ to 2-aminobenzaldehyde. rsc.orgscispace.com

The proposed mechanism involves the NHC-copper complex catalyzing the oxidation of 2-aminobenzyl alcohol to the corresponding 2-aminobenzaldehyde (A). rsc.orgresearchgate.net This is followed by a base-promoted aldol (B89426) condensation between the generated aldehyde and a ketone to form an α,β-unsaturated ketone intermediate (B). Subsequent intramolecular cyclization and dehydration yield the final quinoline (B57606) product. rsc.orgresearchgate.net Dimethyl sulfoxide (B87167) (DMSO) can serve as the oxidant in these reactions, allowing the process to occur at room temperature. rsc.orgrsc.orgresearchgate.netscispace.comresearchgate.net

The scope of this reaction is broad, accommodating various substituted 2-aminobenzylic alcohols and a range of aryl and alkyl ketones. Electron-donating groups and halogens on the phenyl ring of the 2-aminobenzylic alcohol are well-tolerated, leading to good to excellent yields of the corresponding quinolines. rsc.orgresearchgate.net

| Entry | 2-Aminobenzyl Alcohol Derivative | Ketone | Catalyst System | Yield (%) | Reference |

| 1 | 2-Aminobenzyl alcohol | Acetophenone | IPrCuCl / KOH | 83 | scispace.comresearchgate.net |

| 2 | 2-Amino-5-chlorobenzyl alcohol | Acetophenone | IPrCuCl / KOH | 93 | scispace.com |

| 3 | 2-Amino-5-methylbenzyl alcohol | Acetophenone | IPrCuCl / KOH | 85 | rsc.org |

| 4 | 2-Amino-4-chlorobenzyl alcohol | Acetophenone | IPrCuCl / KOH | 88 | rsc.org |

| 5 | 2-Aminobenzyl alcohol | 4'-Methoxyacetophenone | IPrCuCl / KOH | 81 | rsc.org |

| 6 | 2-Aminobenzyl alcohol | Propiophenone | IPrCuCl / KOH | 75 | rsc.org |

Table 1: Selected examples of NHC-Cu catalyzed synthesis of quinolines from 2-aminobenzyl alcohol derivatives and ketones. Reactions are typically performed at room temperature using DMSO as an oxidant.

Phosphine (B1218219) Catalysis

Phosphines are another important class of organocatalysts that enable unique transformations with 2-aminobenzaldehyde. Specifically, phosphine-catalyzed reactions between 2-aminobenzaldehyde derivatives and activated alkynes, such as dialkyl acetylenedicarboxylates or electron-deficient alkynes, provide efficient routes to 1,2-dihydroquinolines and quinolines. acs.orgnih.govnih.gov

In one notable application, the reaction of 2-aminobenzaldehydes with dialkyl acetylenedicarboxylates in the presence of a catalytic amount of a phosphine, such as P-phenylphospholene, yields 1,2-dihydroquinoline (B8789712) derivatives in good to excellent yields. acs.orgnih.gov This catalytic process is facilitated by the in situ reduction of the phosphine oxide byproduct using a silane (B1218182) reducing agent, like phenylsilane, which regenerates the active phosphine catalyst. acs.orgnih.gov

Another strategy involves the one-pot synthesis of 3-substituted quinolines from N-protected 2-aminobenzaldehydes and activated alkynes like 3-butyn-2-one. nih.gov The reaction, catalyzed by triphenylphosphine (B44618) (PPh₃), initially forms a dihydroquinoline intermediate. This unstable intermediate is then directly converted to the stable quinoline by quenching the reaction with an acid, such as aqueous HCl, which also facilitates the removal of the protecting group. nih.gov The reaction efficiency is influenced by the electronic nature of substituents on the 2-aminobenzaldehyde ring, with electron-donating groups generally accelerating the reaction. nih.gov

| Entry | N-Tosyl-2-aminobenzaldehyde Derivative | Alkyne | Catalyst | Conditions | Yield (%) | Reference |

| 1 | Unsubstituted | 3-Butyn-2-one | PPh₃ (10 mol%) | MeCN, 0.2 M, 4 h | 88 | nih.gov |

| 2 | 3-Amino-2-naphthaldehyde | 3-Butyn-2-one | PPh₃ (10 mol%) | MeCN, 0.2 M, 5 h | 89 | nih.gov |

| 3 | 5-CF₃ | 3-Butyn-2-one | PPh₃ (10 mol%) | MeCN, 0.2 M, 10 h | 94 | nih.gov |

| 4 | 5-Cl | 3-Butyn-2-one | PPh₃ (10 mol%) | MeCN, 0.2 M, 7 h | 92 | nih.gov |

| 5 | 5-MeO | 3-Butyn-2-one | PPh₃ (10 mol%) | MeCN, 0.2 M, 2 h | 95 | nih.gov |

Table 2: Phosphine-catalyzed one-pot synthesis of substituted 3-acetylquinolines.

The proposed mechanism for these reactions involves the initial nucleophilic addition of the phosphine to the alkyne, generating a reactive zwitterionic intermediate. nih.gov This intermediate then engages in a cascade of reactions involving the aldehyde and amine functionalities of the 2-aminobenzaldehyde to construct the heterocyclic ring, followed by regeneration of the phosphine catalyst. nih.gov

Brønsted Acidic Ionic Liquid Catalysis

Brønsted acidic ionic liquids (BAILs) are a class of molten salts that possess a proton-donating cation, making them effective and often recyclable catalysts for acid-catalyzed reactions. nih.govnih.gov They offer advantages such as low volatility, high thermal stability, and ease of separation from the reaction products. nih.gov In the context of chemistry relevant to 2-aminobenzaldehyde, BAILs are effective catalysts for condensation reactions that form the basis of quinoline synthesis, such as the Friedländer synthesis. nih.gov

While direct studies on this compound with BAILs are not extensively detailed, the application of these catalysts in similar transformations is well-documented. For instance, BAILs have been used to catalyze the synthesis of polycyclic quinolines from related precursors like β-(2-aminophenyl)-α,β-ynones and cyclic ketones. researchgate.net The reaction proceeds through a sequential amination, annulation, and aromatization cascade promoted by the Brønsted acid. researchgate.net Acetic acid has also been shown to be an excellent solvent and promoter for Friedländer-type reactions involving the in situ generation of 2-aminobenzaldehydes from 2-nitrobenzaldehydes. nih.gov

Furthermore, sulfonyl-containing ammonium-based or imidazolium-based ionic liquids have been developed as liquid heterogeneous catalysts for a wide range of organic reactions. nih.gov Their unique phase heterogeneity can ensure high catalytic activity while avoiding the need for traditional organic solvents. nih.gov These catalysts are reusable and can be applied to multicomponent reactions for the synthesis of various heterocyclic compounds.

The general principle involves the activation of a carbonyl group by the Brønsted acid, facilitating nucleophilic attack by the amine of a 2-aminoaryl aldehyde or ketone, followed by cyclization and dehydration to form the quinoline ring. The ability to recycle the ionic liquid makes this a greener alternative to conventional acid catalysis.

Environmentally Friendly Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, are cornerstones of green chemistry. indexcopernicus.com Their primary advantages include ease of separation from the reaction mixture (often by simple filtration), which allows for catalyst recycling and minimizes product contamination. rsc.orgrsc.orglookchemmall.com This aligns with the principles of sustainable chemistry by reducing waste and improving process efficiency. indexcopernicus.com

In the synthesis of quinolines from 2-aminobenzaldehyde precursors, heterogeneous catalysts have demonstrated significant potential. A notable example is the use of palladium on carbon (Pd/C) to catalyze the cyclization of 2-aminobenzyl alcohol with ketones. rsc.org In this process, which is typically conducted in the presence of a base like KOH, the heterogeneous Pd/C catalyst is believed to first facilitate the oxidation of the alcohol to 2-aminobenzaldehyde. This is followed by a cross-aldol condensation with the ketone and subsequent cyclodehydration to yield the quinoline product. rsc.org The catalyst can be recovered and reused, although some decrease in activity may be observed in subsequent runs.

Other heterogeneous systems for quinoline synthesis include the use of zeolite-based catalysts. For example, a ZnCl₂/Ni-USY-acid catalyst has been shown to be effective for the gas-phase synthesis of quinolines from aniline and various alcohols. The activity of these catalysts is often related to the presence of Lewis acid sites. Similarly, metal-organic frameworks (MOFs) containing copper have been used as recyclable catalysts for the direct C-H arylation of heterocycles. rsc.org

These examples highlight a shift towards developing robust and recyclable catalytic systems for the synthesis of important chemical structures, reducing reliance on homogeneous catalysts that can be difficult to separate and reuse. rsc.orgrsc.org

| Entry | Precursor | Ketone | Catalyst | Conditions | Yield (%) | Reference |

| 1 | 2-Aminobenzyl alcohol | Acetophenone | 10% Pd/C, KOH | Dioxane, 100 °C, 20 h | 85 | rsc.org |

| 2 | 2-Aminobenzyl alcohol | Cyclohexanone | 10% Pd/C, KOH | Dioxane, 100 °C, 20 h | 82 | rsc.org |

| 3 | 2-Aminobenzyl alcohol | 2-Heptanone | 10% Pd/C, KOH | Dioxane, 100 °C, 20 h | 75 (mixture) | rsc.org |

| 4 | 2-Aminobenzyl alcohol | 4-Phenylcyclohexanone | 10% Pd/C, KOH | Dioxane, 100 °C, 20 h | 80 | rsc.org |

Table 3: Heterogeneous Pd/C-catalyzed synthesis of quinolines from 2-aminobenzyl alcohol.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy.ichemical.comresearchgate.netnih.govchemicalbook.com

NMR spectroscopy provides detailed information about the molecular structure and chemical environment of atoms within a molecule. For 2-aminobenzaldehyde (B1207257) hydrochloride, both ¹H and ¹³C NMR studies have been crucial in elucidating its structure.

¹H NMR Analysis.researchgate.net

Proton NMR (¹H NMR) spectroscopy of 2-aminobenzaldehyde reveals characteristic signals for the aromatic protons, the aldehyde proton, and the amine protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring.

A predicted ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct peaks corresponding to the different protons in the molecule. ichemical.com The amine protons (NH₂) typically appear as a broad singlet, while the aldehyde proton (CHO) resonates as a sharp singlet at a downfield position. The aromatic protons exhibit a complex splitting pattern due to their coupling with each other.

Table 1: Predicted ¹H NMR Data for 2-Aminobenzaldehyde in CDCl₃ ichemical.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH₂ | 6.12 | s | - |

| ArH | 6.63 | d | 8.4 |

| ArH | 6.70-6.76 | m | - |

| ArH | 7.26-7.32 | m | - |

| ArH | 7.46 | dd | 1.5, 7.7 |

| CHO | 9.85 | s | - |

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

¹³C NMR Analysis.researchgate.net

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in 2-aminobenzaldehyde are indicative of their chemical environment.

In a typical ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group appears at a significantly downfield position. The aromatic carbons show a range of chemical shifts depending on their position relative to the amino and aldehyde groups.

Table 2: Experimental ¹³C NMR Data for 2-Aminobenzaldehyde in CDCl₃ researchgate.net

| Carbon | Chemical Shift (δ, ppm) |

| 194.1 | |

| 147.8 | |

| 136.5 | |

| 135.2 | |

| 125.5 | |

| 118.8 | |

| 116.2 | |

| 20.1 |

Cross-Validation with Computational Models.ichemical.com

Computational chemistry, particularly Density Functional Theory (DFT), is often used to predict NMR spectra. These predicted spectra can then be compared with experimental data to validate the structural assignment. The good agreement often observed between calculated and experimental spectra for 2-aminobenzaldehyde and its derivatives confirms the assigned structure and provides deeper insight into the electronic distribution within the molecule.

Infrared (IR) Spectroscopy.ichemical.com

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-aminobenzaldehyde hydrochloride displays characteristic absorption bands corresponding to the N-H, C=O, and C-H vibrations.

The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the aldehyde group gives rise to a strong absorption band around 1670-1700 cm⁻¹. Aromatic C-H stretching and bending vibrations are also observed at their characteristic frequencies.

Table 3: Key IR Absorption Bands for 2-Aminobenzaldehyde

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300-3500 |

| Aldehyde (C=O) | Stretching | 1670-1700 |

| Aromatic (C-H) | Stretching | 3000-3100 |

| Aromatic (C=C) | Stretching | 1450-1600 |

Mass Spectrometry (MS) Applications.nih.gov

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. In the mass spectrum of 2-aminobenzaldehyde, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation pattern provides valuable information about the structure of the molecule, as characteristic fragments are formed upon ionization. Tandem mass spectrometry techniques have been employed to study the metabolites of related compounds, such as 2-amino-1-benzylbenzimidazole, providing insights into their biotransformation pathways. nih.gov

Spectroscopic Techniques for Derivative Analysis

The spectroscopic analysis of 2-aminobenzaldehyde and its derivatives is crucial for confirming their synthesis and understanding their structural and electronic properties. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental in elucidating the molecular structure. itu.edu.tr However, the inherent reactivity of 2-aminobenzaldehyde presents unique challenges that can lead to inconsistencies in analytical data.

Resolving Discrepancies in Spectroscopic Data

Discrepancies in the spectroscopic data of 2-aminobenzaldehyde often arise from its propensity for self-condensation. researchgate.net As an aromatic compound containing both an aldehyde and an amino group, it is unstable and can easily polymerize, especially at room temperature. researchgate.netnih.gov This instability means that samples can contain not just the monomer, but also various trimeric and tetrameric condensation products. researchgate.net The presence of these oligomers alongside the parent molecule complicates the interpretation of spectroscopic results, leading to unexpected peaks in NMR spectra and variations in IR absorption bands.

The formation of the hydrochloride salt, this compound, is a key strategy to mitigate this issue. By protonating the amino group, the salt exhibits enhanced stability and is less prone to the spontaneous self-condensation reactions that affect the free base. nih.gov This allows for more consistent and reproducible spectroscopic analysis. When discrepancies still occur, they often point to impure samples or degradation over time.

For example, the acid-catalyzed self-condensation of a derivative, 2-amino-5-bromobenzaldehyde, was found to yield a tricyclic ethoxy derivative when the reaction was carried out in ethanol (B145695). researchgate.net The structural analysis of such byproducts is essential to fully understand the potential for inconsistencies in the spectroscopic data of the intended parent compound. Careful handling, storage at low temperatures (e.g., -20°C), and the use of the stabilized hydrochloride form are critical for obtaining reliable data. nih.govnih.gov

Table 1: Selected Spectroscopic Data for 2-Aminobenzaldehyde

| Spectroscopic Technique | Observed Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 9.64 (s, 1H), 9.47 (s, 1H), 7.50 (t, J = 1.7 Hz, 1H), 7.49 (t, J = 1.3 Hz, 1H), 7.35 (dd, J = 15.3, 7.6 Hz, 3H), 7.31–7.28 (m, 2H), 7.27–7.25 (m, 3H), 7.24–7.20 (m, 1H), 7.06 (t, J = 8.2 Hz, 1H), 6.61 (t, J = 7.4 Hz, 1H), 6.39 (d, J = 8.6 Hz, 1H) nih.gov |

| Infrared (IR) Spectroscopy | Vapor Phase IR Spectrum available from major suppliers. itu.edu.tr |

| Mass Spectrometry | Data available from various spectral databases. itu.edu.tr |

Note: The provided NMR data is for a derivative, (Z)-2-((1,2-Diphenylhex-1-en-1-yl)amino)benzaldehyde, as detailed spectral assignments for the pure parent compound can be variable due to its instability. nih.gov

Luminescent Properties Characterization of Derivatives

2-Aminobenzaldehyde serves as a valuable precursor for the synthesis of various heterocyclic derivatives that exhibit significant luminescent properties. The reaction of its aldehyde and amine functionalities allows for the construction of complex molecules like Schiff bases and quinolines, many of which are fluorescent. researchgate.net

Schiff Base Derivatives: Schiff bases synthesized through the condensation of an amino-containing compound with an aldehyde are a well-studied class of fluorescent molecules. nih.gov While direct studies on this compound are specific, analogous structures are widely reported. For instance, Schiff bases derived from the reaction of substituted benzaldehydes with compounds like 2-aminophenol (B121084) or 2-aminobenzothiazole (B30445) show interesting photophysical properties. itu.edu.trresearchgate.net These derivatives can act as fluorescent sensors, for example, in the detection of specific ions like Al³⁺ or anions such as fluoride (B91410) and cyanide, exhibiting a "turn-on" fluorescence response. nih.gov The characterization of these luminescent properties involves techniques such as UV-visible absorption spectroscopy and fluorescence spectroscopy to determine the excitation and emission maxima, quantum yields, and Stokes shift.

Quinoline (B57606) Derivatives: The Friedländer synthesis, a classic reaction that condenses 2-aminobenzaldehyde with a compound containing a reactive α-methylene group, is a cornerstone for producing quinoline derivatives. researchgate.netnih.gov Quinolines are a privileged scaffold in medicinal chemistry and materials science, and many exhibit strong fluorescence. nih.govnih.gov For example, 2-oxo-quinoline derivatives containing α-aminophosphonates have been synthesized and evaluated for their biological activities, with the quinoline core being central to their function. nih.gov The luminescent properties of these quinoline derivatives are investigated to explore their potential in applications such as organic light-emitting diodes (OLEDs) and biological imaging. nih.gov

The characterization process for these luminescent derivatives typically includes:

UV-Visible Spectroscopy: To identify the absorption maxima (λ_abs) corresponding to π-π* and n-π* electronic transitions.

Fluorescence Spectroscopy: To measure the emission spectra, determine the maximum emission wavelength (λ_em), and calculate the fluorescence quantum yield.

Time-Resolved Fluorescence: To measure the fluorescence lifetime of the excited state.

Table 2: Examples of Derivatives from Aminobenzaldehyde Precursors and Their Properties

| Derivative Class | Synthetic Precursors | Key Property | Application Example |

| Schiff Bases | 2-Hydroxy-4,6-dimethoxybenzaldehyde + 2-Amino-6-methoxybenzothiazole | Fluorescence | Colorimetric sensor for anions itu.edu.tr |

| Schiff Bases | Furan-2-carbohydrazide + 2-Hydroxy-4-methoxybenzaldehyde | Fluorescence | Selective probe for Al³⁺ ions nih.gov |

| Quinoline Derivatives | 2-Aminobenzaldehyde + Ketones/Aldehydes | Bioactivity, Potential Luminescence | Antiviral and antitumor agents researchgate.netnih.gov |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of organic molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate and efficient calculation of various molecular attributes. Functionals such as B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed to model the geometry, vibrational frequencies, and electronic characteristics of 2-aminobenzaldehyde (B1207257) and its derivatives. irjweb.com For 2-aminobenzaldehyde hydrochloride, the protonation of the amino group is a critical factor that influences its electronic behavior, and DFT calculations are essential to quantify these effects.

Electronic Structure and Reactivity Predictions

DFT calculations are instrumental in predicting the electronic landscape of a molecule. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commalayajournal.org A smaller gap generally implies higher reactivity. malayajournal.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). conicet.gov.ar For this compound, the presence of the electron-withdrawing protonated amino group (-NH3+) and the aldehyde group (-CHO) significantly influences these parameters, modulating its reactivity towards nucleophiles and electrophiles.

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Correlates with the ability to donate electrons (ionization potential) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Correlates with the ability to accept electrons (electron affinity) |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Measures the power of an atom/molecule to attract electrons |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ ≈ (EHOMO + ELUMO)/2 | Measures the propensity to accept electrons |

Note: Specific values for this compound require dedicated calculations. The table provides the theoretical framework used in such predictions.

Transition State Analysis and Reaction Pathways

DFT is a powerful method for elucidating complex reaction mechanisms by locating and characterizing the transition states (TS) involved. scm.comccl.net A transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy barrier of a reaction. uchicago.eduyoutube.com

For reactions involving 2-aminobenzaldehyde, such as the Friedländer synthesis of quinolines or condensation reactions, DFT calculations can map out the entire reaction pathway. This includes identifying intermediates and calculating the energy barriers for each step. For instance, in metal-catalyzed cyclization reactions with alkynes, DFT studies can predict whether the reaction will proceed via an exo or endo cyclization mode. These predictions are highly sensitive to factors like the metal catalyst's oxidation state and the nature of substituents on the reactants, information that is crucial for rationally designing synthetic routes to specific products. DFT calculations have been instrumental in understanding the competition between different reaction pathways, such as the α-H transfer versus ylide formation in rhodium-catalyzed reactions of related diazo compounds. rsc.org

Stability and Conformational Analysis

The stability of 2-aminobenzaldehyde is a significant aspect of its chemistry. The free base is known to be unstable and prone to self-condensation, especially under acidic conditions or upon storage, leading to trimers and tetramers. This inherent reactivity is due to the proximity of the nucleophilic amino group and the electrophilic aldehyde group.

DFT calculations can explore the conformational landscape of the molecule to identify the most stable geometries. By rotating the C-C bond between the phenyl ring and the aldehyde group, and the C-N bond, a potential energy surface can be generated. This analysis reveals the lowest energy conformers and the energy barriers to interconversion between them. For this compound, intramolecular hydrogen bonding between the protonated amine and the aldehyde's carbonyl oxygen could play a significant role in stabilizing certain conformations, a hypothesis readily testable through DFT. The relative energies of different conformers are crucial for understanding its reactivity and how it might bind within a receptor site.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to study the properties of molecules in their electronic excited states. uci.edu It is a widely used computational method for predicting electronic absorption spectra by calculating vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f). nih.govscirp.org

The application of TD-DFT can elucidate the nature of electronic transitions, for example, identifying them as n → π* or π → π* transitions. scirp.org For this compound, TD-DFT can predict how protonation and solvent effects influence its UV-Vis spectrum. Computational studies on similar aromatic systems, such as amino-derivatives of 2-(2'-hydroxyphenyl)benzimidazole, have successfully used TD-DFT to investigate complex excited-state processes like intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT), providing deep insight into their photophysical behavior. nih.gov These calculations can rationalize experimental observations and predict the fluorescence properties of the molecule. nih.gov

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Character |

|---|---|---|---|---|---|

| S1 | 3.45 | 359 | 0.015 | HOMO -> LUMO | n -> π |

| S2 | 4.10 | 302 | 0.250 | HOMO-1 -> LUMO | π -> π |

| S3 | 4.55 | 272 | 0.180 | HOMO -> LUMO+1 | π -> π* |

Note: The data presented are illustrative for a comparable aromatic aldehyde system and serve as an example of typical TD-DFT output. Actual values for this compound would require specific computation.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. avogadro.ccresearchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are associated with electron-rich areas, such as lone pairs on heteroatoms, and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) indicate electron-poor areas, such as acidic hydrogen atoms, and are prone to nucleophilic attack. malayajournal.org

For this compound, the MEP map would be expected to show a significant positive potential around the hydrogen atoms of the protonated amino group (-NH3+), highlighting their acidity. The region around the carbonyl oxygen atom would exhibit a negative potential, indicating its nucleophilic character. researchgate.net The aromatic ring itself would show a complex potential landscape influenced by the competing electronic effects of the -NH3+ and -CHO substituents. MEP analysis provides a chemically intuitive picture that complements the quantitative data from orbital analysis, guiding the understanding of intermolecular interactions.

Molecular Docking Studies for Ligand-Enzyme/Protein Interactions

Molecular docking is a computational simulation technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). mdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. nih.gov

While specific docking studies on this compound are not widely reported, derivatives of 2-aminobenzaldehyde have been investigated as inhibitors for various therapeutic targets. For example, 2-(1,2,3-triazoyl)benzaldehydes have been docked into the active sites of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE), β-secretase (BACE), and glycogen (B147801) synthase kinase (GSK-3β). nih.gov Similarly, other benzaldehyde (B42025) derivatives have been evaluated as inhibitors of aldose reductase, an enzyme involved in diabetic complications. researchgate.net

These studies typically report a docking score or binding energy (e.g., in kcal/mol), which estimates the binding affinity between the ligand and the protein. The analysis also reveals key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions with specific amino acid residues in the active site. mdpi.comnih.gov Such insights are crucial for structure-based drug design, allowing for the rational modification of the ligand to improve its potency and selectivity.

| Compound Class | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues (Example) | Reference Study Type |

|---|---|---|---|---|

| 2-(1,2,3-Triazoyl)benzaldehydes | Acetylcholinesterase (AChE) | -8.5 to -10.2 | Tyr334, Trp84 | Alzheimer's Disease Inhibitors nih.gov |

| 2-(1,2,3-Triazoyl)benzaldehydes | β-secretase (BACE) | -7.9 to -9.1 | Asp32, Gly230 | Alzheimer's Disease Inhibitors nih.gov |

| Substituted Benzaldehydes | Aldose Reductase (AR) | -7.5 to -8.6 | Trp111, His110 | Diabetic Complication Inhibitors researchgate.net |

| Benzimidazole-based Benzaldehydes | Butyrylcholinesterase (BuChE) | -9.0 to -11.5 | Trp82, His438 | Alzheimer's Disease Inhibitors mdpi.com |

Synthetic Utility and Applications in Complex Molecule Synthesis

Quinoline (B57606) and Derivative Synthesis

The synthesis of quinolines and their derivatives is a prominent application of 2-aminobenzaldehyde (B1207257). Quinolines are a class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules.

Friedländer Synthesis for Diverse Quinoline Scaffolds

The Friedländer synthesis is a classical and straightforward method for constructing quinoline rings. nih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgresearchgate.netnih.gov The reaction is typically catalyzed by acids or bases. wikipedia.orgnih.gov The mechanism is believed to proceed through an initial aldol (B89426) condensation, followed by cyclization and dehydration to form the quinoline ring. researchgate.net

A variety of catalysts have been employed to improve the efficiency and selectivity of the Friedländer synthesis, including traditional acids and bases, as well as Lewis acids like indium(III) triflate. wikipedia.orgrsc.org The choice of catalyst can significantly influence the reaction outcome. For instance, some reactions can be performed under catalyst-free conditions in water, offering a green and mild approach to polysubstituted quinolines. thieme-connect.com

The versatility of the Friedländer synthesis allows for the preparation of a wide array of substituted quinolines by varying the ketone component. nih.gov This has led to the development of numerous quinoline-based compounds with diverse applications.

Table 1: Examples of Catalysts and Conditions for Friedländer Synthesis

| Catalyst/Conditions | Reactants | Product Scope | Reference |

| Acid or Base | 2-Aminobenzaldehyde and ketones | Polysubstituted quinolines | wikipedia.orgnih.gov |

| Indium(III) triflate | 2-Aminoarylketones and carbonyl compounds | Functionalized quinolines | rsc.org |

| Catalyst-free, water | 2-Aminobenzaldehyde and ketones/malononitrile | Polysubstituted and polycyclic quinolines | thieme-connect.com |